molecular formula C23H16N2OS B382752 6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine CAS No. 374693-59-1

6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B382752
CAS No.: 374693-59-1
M. Wt: 368.5g/mol
InChI Key: MSOFTNGZMZXREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a naphthalen-2-yloxy and a phenyl group, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions. For instance, the reaction may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. The compound may also modulate signaling pathways involved in inflammation or viral replication, contributing to its anti-inflammatory and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both naphthalen-2-yloxy and phenyl groups.

Properties

CAS No.

374693-59-1

Molecular Formula

C23H16N2OS

Molecular Weight

368.5g/mol

IUPAC Name

6-methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H16N2OS/c1-15-20(17-8-3-2-4-9-17)21-22(24-14-25-23(21)27-15)26-19-12-11-16-7-5-6-10-18(16)13-19/h2-14H,1H3

InChI Key

MSOFTNGZMZXREK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N=CN=C2S1)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.